2-Thiodeoxyuridine
Description
2-Thiodeoxyuridine (2-thio-dU) is a chemically modified nucleoside in which the oxygen atom at the 2-position of the uracil base in deoxyuridine is replaced with sulfur. This substitution alters the electronic and steric properties of the molecule, impacting its interactions with enzymes, stability, and biological activity. The compound’s structural uniqueness makes it valuable for studying nucleic acid metabolism, enzymatic incorporation, and therapeutic applications, particularly in antiviral or anticancer contexts where nucleoside analogs are prominent .
Structure
2D Structure
Properties
Molecular Formula |
C9H12N2O4S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(15-6)11-2-1-7(14)10-9(11)16/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16) |
InChI Key |
QVBGIJMTWBYCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=S)CO)O |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Significance of 2-Thiodeoxyuridine
This compound (2-TdU) is characterized by the replacement of the 2-oxygen atom in deoxyuridine with a sulfur atom. This substitution increases the compound’s electron density, making it more reactive toward electrophiles and enabling unique interactions with enzymes and nucleic acids. The thio-modification stabilizes the glycosidic bond, reducing susceptibility to enzymatic degradation compared to unmodified deoxyuridine. These properties have led to its exploration in cancer therapy, where it enhances the efficacy of ionizing radiation by promoting DNA damage retention.
Chemical Synthesis of this compound
Direct Thiolation of Deoxyuridine
The most straightforward method involves substituting the 2-oxygen atom of deoxyuridine with sulfur. This is typically achieved using Lawesson’s reagent or phosphorus pentasulfide under inert conditions. For example, heating deoxyuridine with Lawesson’s reagent in anhydrous toluene at 110°C for 12 hours yields 2-TdU with a conversion efficiency of ~65%. However, competing side reactions, such as over-thiolation or decomposition, necessitate careful temperature control and stoichiometric precision.
Nucleophilic Substitution via Activated Intermediates
A more selective approach involves converting the 2-hydroxyl group of deoxyuridine into a leaving group (e.g., triflate or mesylate), followed by displacement with a sulfur nucleophile. For instance, treating 2´-deoxy-2-mesyluridine with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C for 6 hours achieves a 78% yield of 2-TdU. This method minimizes side products and is scalable for industrial production.
Table 1: Comparison of Thiolation Reagents and Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Lawesson’s reagent | Toluene | 110 | 12 | 65 |
| P4S10 | Pyridine | 90 | 8 | 58 |
| NaSH | DMF | 60 | 6 | 78 |
One-Pot Synthesis from 2-Thiouracil
An alternative route involves coupling 2-thiouracil with 2-deoxyribofuranose derivatives. Using the Hilbert-Johnson reaction , 2-thiouracil is condensed with 1-chloro-2-deoxyribose in the presence of a Lewis acid (e.g., SnCl4) to form 2-TdU in 70% yield. This method avoids the need for protecting groups on the sugar moiety, streamlining the synthesis.
Enzymatic and Biological Production Methods
Enzymatic Transglycosylation
Enzymatic approaches leverage uridine phosphorylase to transfer the 2-thiouracil base to 2-deoxyribose-1-phosphate. For example, incubating 2-thiouracil with recombinant E. coli uridine phosphorylase and 2-deoxyribose-1-phosphate in phosphate buffer (pH 7.4) yields 2-TdU with 82% efficiency. This method is environmentally benign but requires costly enzyme purification.
Microbial Biosynthesis
Recent advances in metabolic engineering have enabled the production of 2-TdU in Saccharomyces cerevisiae. By overexpressing thymidine phosphorylase and introducing a 2-thiouracil biosynthetic pathway, researchers achieved a titer of 1.2 g/L in fed-batch fermentation. This approach holds promise for sustainable large-scale production.
Industrial-Scale Optimization and Challenges
Solvent and Catalyst Selection
Industrial synthesis prioritizes solvents with high boiling points (e.g., DMF, NMP) to facilitate elevated reaction temperatures. Catalytic systems using triethylamine or DBU improve reaction rates by deprotonating intermediates. For example, a pilot-scale reaction using DBU in NMP achieved a 90% yield of 2-TdU with a space-time yield of 0.5 kg/m3/h.
Purification and Stability Considerations
2-TdU is prone to oxidation, requiring purification under nitrogen atmosphere. Chromatographic methods (e.g., reverse-phase HPLC) with 0.1% ascorbic acid in the mobile phase prevent thiol oxidation, achieving >99% purity. Long-term storage at -20°C in amber vials ensures stability for over 12 months.
Analytical Characterization
Spectroscopic Techniques
Applications and Derivatives
Radiosensitization in Cancer Therapy
2-TdU enhances the cytotoxicity of ionizing radiation by incorporating into DNA and inhibiting repair mechanisms. In glioblastoma models, 2-TdU (10 μM) increased radiation-induced DNA double-strand breaks by 3-fold compared to controls.
Antiviral Activity
Derivatives like 5-iodo-2-thiodeoxyuridine exhibit potent activity against herpes simplex virus (EC50 = 0.8 μM) by competing with thymidine for viral kinase phosphorylation.
Chemical Reactions Analysis
Types of Reactions: 2-Thiodeoxyuridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom, which alters the compound’s reactivity compared to its oxygen-containing analogs .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-Thiodeoxyuridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thiodeoxyuridine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The sulfur atom in the compound enhances its binding affinity to complementary nucleic acids, leading to increased stability of the nucleic acid duplex . This property is particularly useful in therapeutic applications, where the compound can inhibit viral replication or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
- Substitution Position Matters: Thio modifications at C2 (this compound) vs. C4 (4-thio-2’-deoxyuridine) lead to divergent biological effects. For instance, C2 thiolation enhances replication fidelity in nonenzymatic systems , whereas C4 thiolation improves UV-mediated applications .
- Functional Group Impact : The ethynyl group at C5 in 5-ethynyl-2’-deoxyuridine enables click chemistry for fluorescent tagging, contrasting with the methyl group in thymidine, which supports natural DNA replication .
Stability and Reactivity
- Thermal Stability: Thioether linkages at C5 (as in C5-thio-dU derivatives) exhibit greater thermal stability compared to acetylenic tethers, as demonstrated in studies on oligonucleotide duplexes .
- Chemical Reactivity : The thiol group in this compound may confer susceptibility to oxidation, necessitating protective handling measures akin to those for 5-ethynyl-2’-deoxyuridine (e.g., inert atmosphere storage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
